5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-{Bicyclo[310]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid is a compound with a unique bicyclic structure It is characterized by the presence of a bicyclo[310]hexane ring fused to an oxadiazole ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This (3 + 2) annulation process is catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound’s stability and reactivity make it useful in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism by which 5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or activating their functions. The oxadiazole ring can participate in hydrogen bonding and other interactions, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexan-2-ol: This compound shares the bicyclic hexane structure but lacks the oxadiazole ring and carboxylic acid group.
Bicyclo[3.1.0]hexan-3-one: Similar to the above, but with a ketone group instead of an alcohol.
Uniqueness
5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the oxadiazole ring and carboxylic acid group, which confer distinct chemical properties and reactivity. These features make it particularly valuable for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
5-(3-bicyclo[3.1.0]hexanyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c12-9(13)7-10-8(14-11-7)6-2-4-1-5(4)3-6/h4-6H,1-3H2,(H,12,13) |
InChI Key |
OFVMAEOOYHMASG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CC(C2)C3=NC(=NO3)C(=O)O |
Origin of Product |
United States |
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